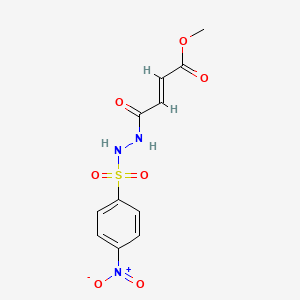![molecular formula C22H17ClO B14299930 4'-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one CAS No. 114039-92-8](/img/structure/B14299930.png)
4'-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is a complex organic compound characterized by its unique structural features
Méthodes De Préparation
The synthesis of 4’-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, followed by specific reaction conditions to achieve the final product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Common reagents used in the synthesis include chlorinating agents, naphthalene derivatives, and catalysts to facilitate the reaction.
Analyse Des Réactions Chimiques
4’-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents such as halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4’-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4’-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one involves its interaction with molecular targets and pathways within a system. The compound may bind to specific receptors or enzymes, altering their activity and leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the context of its application and the specific biological system being studied.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 4’-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one stands out due to its unique structural features and reactivity. Similar compounds include:
Naphthalene derivatives: Compounds with similar naphthalene structures but different substituents.
Biphenyl derivatives: Compounds with biphenyl structures and various functional groups. The uniqueness of 4’-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one lies in its specific combination of functional groups and the resulting chemical properties.
This comprehensive overview highlights the significance of 4’-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one in various fields of scientific research and its potential applications
Propriétés
Numéro CAS |
114039-92-8 |
|---|---|
Formule moléculaire |
C22H17ClO |
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-3-naphthalen-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C22H17ClO/c23-21-9-7-16(8-10-21)19-12-20(14-22(24)13-19)18-6-5-15-3-1-2-4-17(15)11-18/h1-11,14,19H,12-13H2 |
Clé InChI |
LOBAMZKQCYMAFV-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(=O)C=C1C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate](/img/structure/B14299895.png)

![Propyl [4-(trifluoromethyl)phenyl]carbamate](/img/structure/B14299900.png)
![Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate](/img/structure/B14299907.png)



![4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate](/img/structure/B14299924.png)
![Ethoxy(oxo)-N-[(pyridin-4-yl)methyl]methanamine N-oxide](/img/structure/B14299925.png)


